N-[5-(4-bromophenyl)-1-(4-phenoxyphenyl)-1H-imidazol-2-yl]-4,6-dimethylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(4-BROMOPHENYL)-1-(4-PHENOXYPHENYL)-1H-IMIDAZOL-2-YL]-N-(4,6-DIMETHYL-2-PYRIMIDINYL)AMINE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a bromophenyl group, a phenoxyphenyl group, and an imidazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-BROMOPHENYL)-1-(4-PHENOXYPHENYL)-1H-IMIDAZOL-2-YL]-N-(4,6-DIMETHYL-2-PYRIMIDINYL)AMINE typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the bromophenyl and phenoxyphenyl groups. The final step involves the attachment of the dimethylpyrimidinylamine group. Common reagents used in these reactions include bromine, phenol, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-BROMOPHENYL)-1-(4-PHENOXYPHENYL)-1H-IMIDAZOL-2-YL]-N-(4,6-DIMETHYL-2-PYRIMIDINYL)AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazole compounds .
Scientific Research Applications
N-[5-(4-BROMOPHENYL)-1-(4-PHENOXYPHENYL)-1H-IMIDAZOL-2-YL]-N-(4,6-DIMETHYL-2-PYRIMIDINYL)AMINE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(4-BROMOPHENYL)-1-(4-PHENOXYPHENYL)-1H-IMIDAZOL-2-YL]-N-(4,6-DIMETHYL-2-PYRIMIDINYL)AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
Similar Compounds
N-[5-(4-BROMOPHENYL)-6-(2-HYDROXYETHOXY)-4-PYRIMIDINYL]-N’-PROPYLSULFAMIDE: Shares a similar bromophenyl group but differs in the pyrimidinyl and sulfamide groups.
4-(3-(4-BROMOPHENYL)-5-(2,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL) BENZENESULFONAMIDE: Contains a bromophenyl group and a pyrazoline ring, differing in the overall structure and functional groups.
Uniqueness
N-[5-(4-BROMOPHENYL)-1-(4-PHENOXYPHENYL)-1H-IMIDAZOL-2-YL]-N-(4,6-DIMETHYL-2-PYRIMIDINYL)AMINE is unique due to its combination of a bromophenyl group, a phenoxyphenyl group, and an imidazole ring. This structure provides distinct chemical properties and biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C27H22BrN5O |
---|---|
Molecular Weight |
512.4 g/mol |
IUPAC Name |
N-[5-(4-bromophenyl)-1-(4-phenoxyphenyl)imidazol-2-yl]-4,6-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C27H22BrN5O/c1-18-16-19(2)31-26(30-18)32-27-29-17-25(20-8-10-21(28)11-9-20)33(27)22-12-14-24(15-13-22)34-23-6-4-3-5-7-23/h3-17H,1-2H3,(H,29,30,31,32) |
InChI Key |
USZNYFXQAKXBQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC=C(N2C3=CC=C(C=C3)OC4=CC=CC=C4)C5=CC=C(C=C5)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.